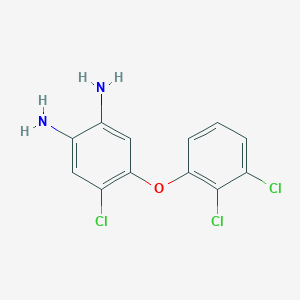

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDWEKICDTYSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433533 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139369-42-9 | |

| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

An In-depth Technical Guide to the

Introduction: Strategic Importance and Synthetic Overview

4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine is a highly functionalized aromatic diamine. Its structural complexity, featuring a diaryl ether linkage and a specific polychlorination pattern, makes it a valuable intermediate in the synthesis of high-value organic molecules. Molecules of this class, specifically ortho-phenylenediamines, are critical synthons for creating heterocyclic systems such as benzodiazepines and for the development of molecularly defined active sites on electrode surfaces.[1][2] The strategic placement of chloro- and dichlorophenoxy- substituents allows for fine-tuning of the electronic and steric properties of the final products, a crucial aspect in drug discovery and materials science.

This guide provides a detailed, field-proven methodology for the synthesis of this target molecule. We will eschew a simple recitation of steps and instead delve into the causal chemistry, explaining the rationale behind the chosen reagents, conditions, and purification strategies. The synthesis is logically approached via a two-step sequence:

-

Formation of the Diaryl Ether Core: A nucleophilic aromatic substitution (SNAr) reaction to construct the key C-O-C bond, yielding a dinitro-aromatic intermediate.

-

Reduction to the Target Diamine: A robust chemical reduction to convert the dinitro intermediate into the final 1,2-diamine product.

This pathway is designed for modularity and reliability, relying on well-established transformations that are scalable and readily monitored.

Retrosynthetic Analysis and Strategic Disconnection

A logical approach to any complex synthesis begins with a retrosynthetic analysis. By mentally deconstructing the target molecule, we can identify the most strategic bond disconnections that lead back to readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

The primary disconnection targets the two C-N bonds of the diamine, identifying a reduction of a dinitro precursor as the final synthetic step. This is a highly reliable and high-yielding transformation. The second disconnection breaks the diaryl ether bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction. This is strategically sound because the two nitro groups on the benzene ring strongly activate the molecule for nucleophilic attack, making the reaction with a phenoxide efficient.

Part 1: Synthesis of the Diaryl Ether Intermediate via SNAr

Mechanistic Rationale

The cornerstone of this initial step is the SNAr reaction. The substrate, 1,2-dichloro-4,5-dinitrobenzene, is exceptionally well-suited for this transformation. The two nitro groups are powerful electron-withdrawing groups that are positioned ortho and para to the chlorine leaving groups. This electronic arrangement is critical as it serves to stabilize the transient, negatively charged intermediate (the Meisenheimer complex) that forms upon nucleophilic attack, thereby lowering the activation energy of the reaction.

The nucleophile, 2,3-dichlorophenol, must first be deprotonated to form the more potent nucleophilic phenoxide anion. A moderately strong base like potassium carbonate (K₂CO₃) is the ideal choice. It is strong enough to deprotonate the phenol but not so reactive that it causes unwanted side reactions. A polar aprotic solvent, such as dimethylformamide (DMF), is employed to solvate the potassium cation, leaving the phenoxide anion "naked" and highly reactive, which accelerates the substitution process.

Detailed Experimental Protocol: 1-Chloro-2-(2,3-dichlorophenoxy)-4,5-dinitrobenzene

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon inlet

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

|---|---|---|---|---|

| 1,2-Dichloro-4,5-dinitrobenzene | 237.00 | 10.0 | 42.2 | 1.0 |

| 2,3-Dichlorophenol | 163.00 | 7.25 | 44.5 | 1.05 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.75 | 63.3 | 1.5 |

| Dimethylformamide (DMF), anhydrous | - | 100 mL | - | - |

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, magnetic stirrer, and a nitrogen inlet. Ensure the system is dry.

-

Charging the Flask: To the flask, add 1,2-dichloro-4,5-dinitrobenzene (10.0 g, 42.2 mmol), 2,3-dichlorophenol (7.25 g, 44.5 mmol), and anhydrous potassium carbonate (8.75 g, 63.3 mmol).

-

Solvent Addition: Add 100 mL of anhydrous DMF.

-

Reaction: Begin vigorous stirring and heat the mixture to 100-110 °C under a nitrogen atmosphere. The reaction mixture will typically turn a deep reddish-brown.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting 1,2-dichloro-4,5-dinitrobenzene spot indicates completion. The reaction is typically complete within 4-6 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the dark mixture slowly into 500 mL of ice-cold water with stirring. A yellow-brown solid should precipitate. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the crude solid by vacuum filtration using a Büchner funnel. e. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Purification: a. The crude solid can be purified by recrystallization from ethanol or isopropanol. b. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. c. Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically in the range of 80-90%.

Part 2: Reduction of the Dinitro Intermediate to the Target Diamine

Mechanistic Rationale

The conversion of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. While catalytic hydrogenation is a clean method, reduction using tin(II) chloride (SnCl₂) in an acidic medium is a highly reliable and broadly applicable laboratory-scale procedure. SnCl₂ acts as a reducing agent, providing the electrons necessary for the reduction. The reaction proceeds in a stepwise manner where the nitro groups are reduced to nitroso, hydroxylamino, and finally amino groups. Concentrated hydrochloric acid (HCl) serves as the proton source and maintains an acidic environment required for the reaction mechanism. The work-up requires careful neutralization with a strong base to deprotonate the ammonium salt intermediates and precipitate the free diamine product.

Detailed Experimental Protocol: this compound

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Large beaker (2 L)

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

|---|---|---|---|---|

| Dinitro Intermediate (from Part 1) | 363.54 | 10.0 | 27.5 | 1.0 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 37.2 | 165.0 | 6.0 |

| Concentrated Hydrochloric Acid (HCl, ~37%) | - | 75 mL | - | - |

| Ethanol (95%) | - | 100 mL | - | - |

| Sodium Hydroxide (NaOH) | 40.00 | ~50 g | - | - |

Procedure:

-

Setup: Assemble the 500 mL three-neck flask with a stirrer, reflux condenser, and dropping funnel.

-

Dissolving the Starting Material: Add the dinitro intermediate (10.0 g, 27.5 mmol) and 100 mL of 95% ethanol to the flask. Stir to form a suspension.

-

Preparation of Reducing Agent: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (37.2 g, 165.0 mmol) in concentrated HCl (75 mL). This process is exothermic.

-

Addition of Reducing Agent: Transfer the SnCl₂/HCl solution to the dropping funnel and add it dropwise to the stirred suspension of the dinitro compound over 30 minutes. The internal temperature will rise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) with continued stirring. The reaction is typically complete in 2-3 hours, which can be confirmed by TLC analysis showing the absence of the starting material.

-

Work-up and Neutralization (Perform in a fume hood): a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the acidic reaction mixture over a large volume of crushed ice (~1 L) in a 2 L beaker. c. With vigorous stirring, slowly add a 10 M sodium hydroxide solution (prepared by dissolving ~50 g of NaOH in 125 mL of water) to the mixture. This is a highly exothermic and potentially vigorous neutralization. Continue adding base until the pH of the solution is strongly basic (pH > 10). A thick, light-colored precipitate (the product and tin hydroxides) will form.

-

Extraction: a. Transfer the basic slurry to a large separatory funnel. b. Extract the product with ethyl acetate (3 x 150 mL). c. Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: a. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, often an off-white or tan solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary. The expected molecular weight is approximately 303.57 g/mol .[3][4]

Workflow Visualization and Self-Validation

A successful synthesis relies on a logical workflow and rigorous analytical validation at each stage.

Caption: High-level experimental workflow for the two-step synthesis.

Protocol Validation

The integrity of this protocol is validated through in-process controls and final product characterization:

-

Reaction Monitoring: TLC is used to track the consumption of starting materials, ensuring the reaction proceeds to completion and preventing the formation of side products from prolonged heating.

-

Intermediate Validation: The purified dinitro intermediate from Part 1 should exhibit a sharp melting point. Its structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is the correct isomer before proceeding.

-

Final Product Confirmation: The final diamine product must be rigorously characterized to confirm its identity and purity.

-

¹H NMR: Will show characteristic shifts for the aromatic protons and the appearance of two broad singlets for the -NH₂ groups.

-

Mass Spectrometry: Will confirm the molecular weight (M/z ≈ 303.5 for [M]⁺, showing a characteristic isotopic pattern for three chlorine atoms).[3][4]

-

IR Spectroscopy: Will show the disappearance of the strong nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations (~3300-3500 cm⁻¹).

-

By adhering to this detailed protocol and its integrated validation checkpoints, researchers can confidently and reliably synthesize this compound for applications in drug development and advanced materials research.

References

-

Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine... ResearchGate. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. ACS Publications, The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Plat- form for Electrochemical Evaluation of Intramolecular Conc. ChemRxiv. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. Cambridge Open Engage, ChemRxiv. Available at: [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. PubMed. Available at: [Link]

-

Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses Procedure. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H9Cl3N2O | CID 9972263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-BENZENEDIAMINE, 4-CHLORO-5-(2,3-DICHLOROPHENOXY)- | 139369-42-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Chemical Properties of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, a complex chlorinated aromatic diamine. While specific experimental data for this compound is sparse in public literature, this document synthesizes available information for structurally related compounds and foundational chemical principles to build a robust profile. We will cover its molecular identity, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its core chemical reactivity. The guide is intended for researchers, medicinal chemists, and drug development professionals who may consider this molecule as a key building block for synthesizing novel heterocyclic compounds, such as benzimidazoles or benzodiazepines, with potential therapeutic applications.

Molecular Identity and Structure

This compound is a multifaceted molecule characterized by a 1,2-phenylenediamine core. This core is substituted with a chlorine atom and a 2,3-dichlorophenoxy ether linkage. The ortho-diamine functionality is a particularly reactive motif, making this compound a valuable intermediate for constructing complex heterocyclic systems.

1.1. Chemical Structure

Caption: 2D structure of this compound.

1.2. Key Identifiers

All quantitative data and identifiers have been summarized for efficient reference.

| Identifier | Value | Source |

| CAS Number | 139369-42-9 | [1][2][3] |

| Molecular Formula | C₁₂H₉Cl₃N₂O | [1][2][3] |

| Molecular Weight | 303.57 g/mol | [1][3] |

| IUPAC Name | This compound | [2] |

| Synonym | 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine | [1] |

| InChI | InChI=1S/C12H9Cl3N2O/c13-6-2-1-3-10(12(6)15)18-11-5-9(17)8(16)4-7(11)14/h1-5H,16-17H2 | [2] |

| InChIKey | NNDWEKICDTYSCM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)N)Cl | [2] |

Physicochemical Properties

The physicochemical properties of this molecule are dictated by its significant molecular weight, multiple halogen substituents, and the presence of hydrogen-bond-donating amine groups.

| Property | Value | Source & Context |

| Density | 1.515 g/cm³ | [1] |

| Boiling Point | 419.176 °C at 760 mmHg | [1] |

| Flash Point | 207.31 °C | [1] |

| Exact Mass | 301.97800 Da | [1] |

| Melting Point | Data not available. Structurally related compounds like 4,5-dichloro-1,2-benzenediamine melt at 158-164 °C.[4] A crystalline solid form is expected. | |

| Solubility | Data not available. Expected to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents due to its largely nonpolar, aromatic structure. |

Synthesis and Purification

While a specific, validated synthesis for this exact isomer is not published, a logical and robust synthetic route can be proposed based on established organic chemistry principles, such as nucleophilic aromatic substitution (SNAᵣ) and nitro group reduction.

3.1. Proposed Retrosynthetic Analysis

The key bond disconnection is the diaryl ether linkage. This suggests a reaction between an activated halobenzene and a phenol. The diamine functionality can be installed via the reduction of dinitro precursors, which are excellent activating groups for SNAᵣ reactions.

Caption: Retrosynthetic pathway for the target compound.

3.2. Proposed Synthetic Protocol

This protocol is a conceptualized procedure. Researchers must perform their own risk assessment and optimization.

Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution

-

Rationale: 2,3-Dichlorophenol will act as the nucleophile, displacing a chlorine atom from 1,5-dichloro-2,4-dinitrobenzene. The nitro groups strongly activate the ring towards nucleophilic attack. A non-nucleophilic base is required to deprotonate the phenol without competing in the reaction.

-

Procedure: a. To a solution of 2,3-Dichlorophenol (1.0 eq) in anhydrous Dimethylformamide (DMF), add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. b. Allow the mixture to stir for 30 minutes to form the phenoxide salt. c. Add a solution of 1,5-dichloro-2,4-dinitrobenzene (1.0 eq) in DMF dropwise. d. Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed. e. Cool the reaction, quench with water, and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dinitro intermediate.

Step 2: Reduction of Nitro Groups

-

Rationale: The two nitro groups must be reduced to amines. A common and effective method is catalytic hydrogenation or reduction using a metal in acidic media.

-

Procedure: a. Dissolve the crude dinitro intermediate from Step 1 in ethanol or acetic acid. b. Add a reducing agent, such as tin(II) chloride (SnCl₂·2H₂O, 8-10 eq) or palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere. c. If using SnCl₂, heat the mixture to reflux. If using catalytic hydrogenation, stir vigorously at room temperature. d. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture (if acidic) with a saturated sodium bicarbonate solution. e. Extract the final product with a suitable organic solvent. The crude product can then be taken for purification.

3.3. Purification and Characterization Workflow

A standard workflow is essential to ensure the purity and identity of the final compound.

Caption: General workflow for purification and quality control.

Spectroscopic and Analytical Profile

No direct experimental spectra are available. The following are predictions based on the chemical structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the five protons on the two benzene rings. Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups would likely appear further downfield and could be exchangeable with D₂O.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 302. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent M, M+2, M+4, and M+6 peaks.

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-O-C stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Absorptions in the 600-800 cm⁻¹ region.

-

Chemical Reactivity and Potential Applications

The true value of this molecule lies in its potential as a synthetic intermediate, driven by the reactivity of the 1,2-diaminobenzene moiety.

5.1. Gateway to Heterocyclic Scaffolds

The ortho-diamine is a classic precursor for forming five- and seven-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.

-

Benzimidazoles: Reaction with aldehydes or carboxylic acids (often under acidic conditions, e.g., using Phillips condensation) will yield 2-substituted benzimidazoles. This scaffold is found in a wide range of drugs, including proton-pump inhibitors and anthelmintics.

-

Benzodiazepines: Condensation with 1,3-dicarbonyl compounds can lead to the formation of 1,5-benzodiazepine derivatives.[5] Benzodiazepines are a well-known class of drugs with anxiolytic, sedative, and anticonvulsant properties.[5]

5.2. Workflow for Benzimidazole Synthesis

Caption: Reaction of the title compound to form benzimidazoles.

5.3. Potential in Drug Discovery

Given its complex substitution pattern (chloro and dichlorophenoxy groups), derivatives synthesized from this starting material would possess significant steric and electronic diversity. This makes it an attractive building block for generating compound libraries for high-throughput screening against various biological targets, such as kinases, GPCRs, or proteases.[6]

Safety, Handling, and Toxicology

Disclaimer: No specific toxicological data for this compound is available. The following recommendations are based on data for structurally similar aromatic amines and chlorinated compounds.

-

Hazard Assessment: Aromatic amines, particularly chlorinated ones, should be treated as potentially hazardous. Related compounds like 4-chloro-o-phenylenediamine are known irritants and are reasonably anticipated to be human carcinogens.[7][8] The compound 4-Chloro-1,2-phenylenediamine has been shown to induce protein aggregation and exhibit genotoxic effects.[8] Therefore, the title compound must be handled with extreme caution.

-

Recommended Handling Procedures:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. While direct experimental data is limited, its structural features point to a crystalline solid with predictable spectroscopic characteristics and low aqueous solubility. Its primary value is as a precursor to complex heterocyclic systems like benzimidazoles and benzodiazepines, making it a potentially crucial building block in the development of new therapeutic agents. All work with this compound should be conducted with stringent safety protocols, assuming potential toxicity based on data from structural analogs. Further experimental validation of its properties and a thorough toxicological evaluation are necessary to fully realize its potential.

References

-

Chemsrc. (2025). CAS#:139369-42-9 | 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. [Link]

-

PubChem. This compound | C12H9Cl3N2O. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine.... [Link]

-

PubChem. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chloro-o-phenylenediamine | C6H7ClN2. National Center for Biotechnology Information. [Link]

-

PharmaCompass.com. 4-chloro-benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Frontiers in Chemistry. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. [Link]

-

PMC - NIH. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][5]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. [Link]

Sources

- 1. CAS#:139369-42-9 | 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine | Chemsrc [chemsrc.com]

- 2. This compound | C12H9Cl3N2O | CID 9972263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-BENZENEDIAMINE, 4-CHLORO-5-(2,3-DICHLOROPHENOXY)- | 139369-42-9 [chemicalbook.com]

- 4. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-chloro-benzene-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]

A Guide to the Spectroscopic Characterization of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine, a compound of interest for researchers in synthetic chemistry and drug development. Given the absence of extensive public data, this document emphasizes predictive analysis and robust methodological protocols. It is designed to empower researchers to acquire, interpret, and validate the structural integrity of this molecule using a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our approach is grounded in established principles of chemical analysis, ensuring that the described workflows are self-validating and adhere to high standards of scientific integrity.

Introduction and Molecular Overview

This compound is a halogenated aromatic diamine. Its structure combines a dichlorophenoxy moiety with a chlorobenzene-1,2-diamine core, making it a potential precursor or intermediate in the synthesis of more complex heterocyclic systems, such as novel benzodiazepines or other pharmacologically active agents. The precise arrangement of chloro-substituents and the presence of reactive amine groups necessitate unambiguous structural confirmation following synthesis.

Spectroscopic analysis is the cornerstone of this confirmation process. Each technique provides a unique piece of the structural puzzle, and only through their combined application can the identity and purity of the compound be established with confidence. This guide outlines the expected spectral signatures and provides standardized protocols for their acquisition.

Molecular Properties

The fundamental properties of the target compound are summarized below, derived from established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₉Cl₃N₂O | PubChem[1] |

| Molecular Weight | 303.58 g/mol | PubChem[1] |

| Exact Mass | 301.978046 Da | PubChem[1] |

| CAS Number | 139369-42-9 | PubChem[1] |

Chemical Structure

The structural arrangement is key to understanding its spectral characteristics.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Predicted ¹H NMR Spectrum

The asymmetry of the molecule suggests that all aromatic protons should be chemically distinct. The spectrum is predicted in a non-protic solvent like DMSO-d₆ to avoid exchange of the amine protons.

| Predicted Signal | Multiplicity | Integration | Rationale |

| ~7.2-7.4 ppm | Multiplet | 1H | Proton on the dichlorophenoxy ring, likely experiencing complex coupling from adjacent protons and chlorine atoms. |

| ~7.0-7.2 ppm | Multiplet | 2H | Remaining two protons on the dichlorophenoxy ring. |

| ~6.8 ppm | Singlet | 1H | Aromatic proton on the diamine ring, positioned between the chloro and phenoxy groups. |

| ~6.5 ppm | Singlet | 1H | Aromatic proton on the diamine ring, positioned between the two amine groups. |

| ~4.5-5.5 ppm | Broad Singlet | 4H | Protons of the two -NH₂ groups. The chemical shift can be highly variable and concentration-dependent. |

Predicted ¹³C NMR Spectrum

A total of 12 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the molecule.

| Predicted Shift (ppm) | Carbon Environment | Rationale |

| 150-160 | C-O (ether) | Deshielded due to attachment to electronegative oxygen. |

| 140-150 | C-N | Deshielded due to attachment to nitrogen. |

| 120-135 | C-Cl | Deshielded due to attachment to chlorine. |

| 110-130 | Aromatic C-H | Standard chemical shift range for aromatic carbons bearing a proton. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard pulse sequence (e.g., 'zg30').

-

Set a spectral width of approximately 16 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

-

Acquire a minimum of 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set a spectral width of approximately 220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (>1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and providing evidence of the elemental composition, particularly the number of chlorine atoms.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The most crucial feature is the isotopic cluster for the molecular ion. Due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic pattern of peaks will be observed. The most abundant peaks in this cluster are expected at m/z 302 (for C₁₂H₉³⁵Cl₃N₂O), m/z 304 (for C₁₂H₉³⁵Cl₂³⁷ClN₂O), m/z 306, and m/z 308. The relative intensities of this [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ cluster are a definitive signature.

-

Key Fragmentation: The ether linkage is a likely point of fragmentation. Cleavage of the C-O bond would lead to characteristic fragment ions.

Caption: Predicted major fragmentation pathway in EI-MS.

Standard Protocol for MS Data Acquisition

-

Sample Introduction: For Electron Ionization (EI), introduce the sample via a direct insertion probe or a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable. For a less destructive method, Electrospray Ionization (ESI) is preferred.

-

ESI-MS Protocol:

-

Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, as the amine groups are readily protonated. Scan a mass range from m/z 50 to 500.

-

The primary observed ion will be the protonated molecule, [M+H]⁺, which will also exhibit the characteristic isotopic pattern for three chlorine atoms.

-

-

High-Resolution MS (HRMS): To confirm the elemental formula, analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The measured exact mass should be within 5 ppm of the theoretical exact mass (301.9780 Da for the monoisotopic peak).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic doublet is expected for the two N-H stretching modes. |

| 3100 - 3000 | C-H Stretch (aromatic) | Aromatic Ring | Indicates the presence of C-H bonds on the benzene rings. |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Confirms the presence of the amine groups. |

| 1550 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Multiple sharp bands are characteristic of aromatic systems. |

| 1260 - 1200 | C-O-C Stretch (asymmetric) | Aryl Ether | Strong absorption band indicative of the ether linkage. |

| 850 - 750 | C-Cl Stretch | Aryl Halide | Confirms the presence of carbon-chlorine bonds. |

Standard Protocol for IR Data Acquisition

-

Sample Preparation: The most common and straightforward method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of its conjugated π-electron system.

Predicted UV-Vis Absorption

The molecule contains two substituted benzene rings, which act as chromophores. We can predict two main absorption bands corresponding to π → π* transitions.

-

λ_max 1: Expected around 210-230 nm, corresponding to the benzenoid system.

-

λ_max 2: A red-shifted band, likely in the 270-290 nm range, due to the extended conjugation and the influence of auxochromic substituents like -NH₂ and -O-. The exact position can be influenced by solvent polarity.[2]

Standard Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 400 nm down to 200 nm.

-

-

Data Processing: The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) should be reported.

Integrated Workflow for Structural Verification

No single technique is sufficient for full characterization. The strength of the analysis lies in integrating the data from all methods to build a cohesive and self-validating structural proof.

Caption: Integrated workflow for spectroscopic structural verification.

Conclusion

The structural characterization of this compound relies on a systematic, multi-technique spectroscopic approach. While experimental spectra are not widely published, a thorough analysis based on fundamental principles allows for strong predictions of the key spectral features. By following the detailed protocols within this guide, researchers can confidently acquire the necessary data to confirm the molecular formula via HRMS, identify all functional groups using FTIR, elucidate the precise atomic connectivity through ¹H and ¹³C NMR, and verify the electronic structure with UV-Vis spectroscopy. This integrated methodology ensures the scientific rigor required for advancing research and development involving this complex molecule.

References

-

Campos, et al. (2002). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9972263, this compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79297, 4,5-Dichloro-1,2-phenylenediamine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7263, 4-Chloro-o-phenylenediamine. PubChem. Available at: [Link]

-

The Royal Society of Chemistry (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

-

mzCloud (2016). 4 Chloro 2 5 DMA. mzCloud. Available at: [Link]

-

NIST (n.d.). 4,5-Dichloro-ortho-phenylenediamine. NIST WebBook. Available at: [Link]

-

PharmaCompass (n.d.). 4-chloro-benzene-1,2-diamine. PharmaCompass.com. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522323, N-(4-chlorophenyl)benzene-1,2-diamine. PubChem. Available at: [Link]

-

Lan, W., et al. (2021). UV-Vis absorption spectrum of the chlorophenols. ResearchGate. Available at: [Link]

-

NIST (n.d.). Benzenamine, 4-chloro-2-nitro-. NIST WebBook. Available at: [Link]

-

ResearchGate (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. ResearchGate. Available at: [Link]

-

Chemical Review and Letters (2021). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available at: [Link]

-

NIST (n.d.). 2,4-D. NIST WebBook. Available at: [Link]

-

science-softCon (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]

Sources

A Technical Guide to the Starting Materials and Synthesis of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine

This guide provides an in-depth analysis of the selection of starting materials and the synthetic methodology for preparing 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic choices underpinning a robust and reproducible synthetic route, moving beyond a mere recitation of steps to explain the fundamental chemical logic.

Introduction and Strategic Overview

This compound[1][2] is a highly substituted aromatic diamine. Its structural complexity, featuring a diaryl ether linkage and a vicinal diamine moiety, makes it a valuable building block for the synthesis of heterocyclic compounds, such as benzodiazepines or quinoxalines, which are privileged scaffolds in medicinal chemistry.

The synthesis of such a molecule is not trivial and requires a carefully planned strategy. A retrosynthetic analysis reveals two primary challenges: the formation of the sterically hindered diaryl ether bond and the introduction and preservation of the reactive 1,2-diamine functionality. The most logical approach involves constructing the diaryl ether core first, followed by the formation of the diamine from a stable precursor, typically a nitroaniline derivative.

Retrosynthetic Analysis

The chosen synthetic pathway hinges on a key Ullmann condensation reaction to form the diaryl ether, followed by a standard reduction of a nitro group to yield the final o-phenylenediamine. This strategy is outlined below.

Caption: Retrosynthetic disconnection of the target molecule.

This retrosynthetic blueprint identifies two critical starting materials: 2,3-Dichlorophenol and 4,5-Dichloro-2-nitroaniline . The subsequent sections of this guide will provide a detailed examination of these precursors.

Core Starting Materials: Selection and Synthesis

The success of the overall synthesis is contingent upon the quality and timely availability of the core starting materials. Here, we discuss the rationale for their selection and methods for their preparation.

The Phenolic Component: 2,3-Dichlorophenol

2,3-Dichlorophenol serves as the nucleophilic component in the diaryl ether formation. Its specific dichlorination pattern is a defining feature of the final product.

| Property | Value | Reference |

| CAS Number | 576-24-9 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₂O | [3] |

| Molar Mass | 163.00 g/mol | [3] |

| Appearance | Brown crystals | [3] |

Rationale for Selection: The choice of 2,3-Dichlorophenol is dictated by the structure of the target molecule. The ortho and meta chlorine atoms create significant steric hindrance, making the subsequent Ullmann condensation challenging and necessitating carefully optimized conditions.

Procurement and Synthesis: While commercially available from various suppliers[4][5], its synthesis may be required for large-scale campaigns or to ensure high purity. A common laboratory-scale synthesis proceeds from 1,2,3-trichlorobenzene.[6]

Protocol: Synthesis of 2,3-Dichlorophenol from 1,2,3-Trichlorobenzene [6]

-

Sulfonation: 1,2,3-trichlorobenzene is treated with fuming sulfuric acid to introduce a sulfonic acid group, yielding 3,4-dichloro-2-hydroxybenzenesulfonic acid.

-

High-Pressure Hydrolysis: The resulting sulfonic acid derivative is subjected to hydrolysis under elevated pressure and temperature.

-

Desulfonation: The final step involves the removal of the sulfonic acid group, typically by hydrolysis with sulfuric acid, to yield 2,3-dichlorophenol.

-

Purification: The crude product is often purified by fractional distillation or recrystallization.[6]

The Anilino Component: 4,5-Dichloro-2-nitroaniline

This molecule serves as the electrophilic partner in the Ullmann condensation and contains the nitro group, which is a stable and reliable precursor to the final amine functionality.

| Property | Value | Reference |

| CAS Number | 6641-64-1 | [7][8] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [7][8] |

| Molar Mass | 207.01 g/mol | [7][8] |

| Appearance | Red-brown granules | [9] |

Rationale for Selection: The use of a nitroaniline derivative is a classic strategy in organic synthesis. The nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution but, more importantly, activates the chlorine atom at the C4 position for nucleophilic aromatic substitution. The amino group at C2 will be one part of the final diamine, while the nitro group at C1 will be reduced to the second amino group.

Synthesis Protocol: Preparation of 4,5-Dichloro-2-nitroaniline from 2,4,5-Trichloronitrobenzene [9][10] This industrial method provides a direct and high-yielding route.

-

Reaction Setup: Charge a high-pressure autoclave with 2,4,5-trichloronitrobenzene and a solvent inert to ammonia, such as chlorobenzene.

-

Ammonolysis: Introduce ammonia (200 to 3000 mol percent) into the sealed reactor.

-

Heating: Heat the mixture to temperatures between 150°C and 220°C (optimally 170-190°C). The reaction proceeds via nucleophilic aromatic substitution, where ammonia displaces the chlorine atom at the C2 position.

-

Workup: After cooling and venting excess ammonia, the product suspension is mixed with water. The organic solvent is removed by azeotropic distillation.

-

Isolation: The resulting solid product is filtered, washed, and dried. Purity is typically assessed by HPLC.[9]

Key Synthetic Step: Ullmann Condensation for Diaryl Ether Formation

The cornerstone of this synthesis is the copper-catalyzed coupling of the two primary starting materials. The Ullmann condensation is a powerful, albeit often challenging, reaction for forming diaryl ethers, especially with sterically hindered substrates.[11][12] Modern modifications with specific ligands can improve yields and allow for milder conditions.[13][14]

Caption: Workflow for the Ullmann Condensation step.

Detailed Protocol: Synthesis of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline

-

Reactor Charging: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dichlorophenol (1.0 eq.), 4,5-dichloro-2-nitroaniline (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and a copper(I) catalyst such as copper(I) iodide (CuI, 10 mol%).

-

Solvent Addition: Add a dry, high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[15]

-

Reaction: Heat the mixture with vigorous stirring to 120-150°C. The reaction progress should be monitored by TLC or LC-MS. Reactions can take from 12 to 48 hours depending on the substrate reactivity.

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Final Step: Reduction of the Nitro Intermediate

The final transformation is the reduction of the nitro group to an amine, yielding the target 1,2-diamine. The choice of reducing agent is critical to ensure complete conversion without affecting the chlorine substituents or the diaryl ether bond.

Comparison of Reduction Methods

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ | Clean reaction, high yield, simple workup. | Requires specialized pressure equipment; potential for dehalogenation. |

| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH/HCl[16] or Fe/HCl | Inexpensive, reliable, tolerant of many functional groups. | Stoichiometric metal waste, sometimes requires tedious workup to remove metal salts.[17] |

Detailed Protocol: Reduction using Tin(II) Chloride

-

Dissolution: Dissolve the intermediate, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (1.0 eq.), in ethanol or ethyl acetate.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is fully consumed (monitored by TLC).

-

Basification: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is > 8. This will precipitate tin salts.

-

Extraction and Isolation: Extract the resulting slurry with ethyl acetate. The organic layers are combined, washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo to afford the crude this compound, which can be further purified by recrystallization.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic selection of two key starting materials: 2,3-Dichlorophenol and 4,5-Dichloro-2-nitroaniline . A robust synthetic route involves an initial copper-catalyzed Ullmann condensation to construct the core diaryl ether framework, followed by a reliable reduction of a nitro group to furnish the target o-phenylenediamine. This guide provides the necessary technical details and chemical rationale to empower researchers to successfully undertake this synthesis.

References

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichlorophenol. Retrieved from [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

- Google Patents. (n.d.). DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.

-

Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

- Google Patents. (n.d.). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). New route to nucleophilically substituted o-phenylenediamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2;3-DICHLOROPHENOL FOR SYNTHES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:139369-42-9 | 4-chloro-5-(2,3-dichlorophenoxy)-1,2-phenylenediamine. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore. Retrieved from [Link]

-

ResearchGate. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). Retrieved from [Link]

-

PubMed Central. (n.d.). Novel 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives.... Retrieved from [Link]

- Google Patents. (n.d.). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.

-

PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-o-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). Novel halopyridines and methods of making - Patent 0136593.

- Google Patents. (n.d.). CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine.

-

NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

Sources

- 1. This compound | C12H9Cl3N2O | CID 9972263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-BENZENEDIAMINE, 4-CHLORO-5-(2,3-DICHLOROPHENOXY)- | 139369-42-9 [chemicalbook.com]

- 3. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichlorophenol for synthesis 576-24-9 [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. benchchem.com [benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]

- 10. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Synthesis of a Diamino Substituted Terphenyldivinyl Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Substituted Dichlorophenoxy Benzene Diamines in Preclinical Research

Abstract

The quest for novel therapeutic agents with enhanced potency and specificity remains a cornerstone of modern drug discovery. Within this landscape, the substituted dichlorophenoxy benzene diamine scaffold has emerged as a promising, yet underexplored, chemical framework. This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the potential research applications of this versatile class of compounds. By synthesizing established principles of medicinal chemistry with detailed, actionable experimental protocols, this document aims to empower scientific teams to investigate and unlock the therapeutic promise of these molecules. We will delve into the strategic rationale for their synthesis, explore their potential as both anticancer and antimicrobial agents, and provide robust, step-by-step methodologies for their biological evaluation.

Introduction: The Scientific Rationale for Investigating Substituted Dichlorophenoxy Benzene Diamines

The dichlorophenoxy benzene diamine core represents a compelling starting point for library synthesis in drug discovery. This assertion is built upon the well-documented biological activities of its constituent chemical motifs: the phenoxyaniline group and the diamine functionality.

The phenoxyaniline scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the realm of oncology. Its structural rigidity and potential for diverse substitutions allow for fine-tuning of its interaction with various biological targets.[1] Derivatives of phenoxyaniline have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, such as protein kinases.[1] The dichlorination pattern on the phenoxy ring is of particular interest, as halogen substituents can significantly influence binding affinity and metabolic stability.

Concurrently, diamine-containing compounds have a rich history as bioactive molecules, exhibiting a broad spectrum of activities, including antimicrobial and anticancer effects. The presence of two amino groups offers multiple points for hydrogen bonding and salt bridge formation, which are crucial for target engagement. Furthermore, the basic nature of diamines can facilitate interaction with the negatively charged components of bacterial cell membranes.

By strategically combining these two pharmacophores, the substituted dichlorophenoxy benzene diamine framework presents a unique opportunity to develop novel therapeutic candidates with potentially dual-action or enhanced target-specific activities. The diamine portion of the molecule can be further functionalized to modulate solubility, cell permeability, and target engagement, offering a rich chemical space for optimization.

Synthetic Strategy: A Generalized Approach

The synthesis of substituted dichlorophenoxy benzene diamines can be approached through a multi-step process, commencing with the preparation of a key intermediate, a substituted dichlorophenoxy nitroaniline. A common strategy involves the reduction of a halo-nitro aromatic compound.[2]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for substituted dichlorophenoxy benzene diamines.

A crucial intermediate in many synthetic routes is 5-chloro-2-(2,4-dichlorophenoxy)aniline.[3] Its synthesis is typically achieved through the reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene.[2]

Experimental Protocol: Synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline

This protocol outlines a general procedure for the reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene.

Materials:

-

5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH), concentrated aqueous solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve the 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene in ethanol.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the flask containing the nitro compound.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (perform the extraction three times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 5-chloro-2-(2,4-dichlorophenoxy)aniline can be further purified by column chromatography or recrystallization.

Potential Application I: Anticancer Agents

The phenoxyaniline scaffold is a key component of several approved and investigational kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[4][5]

Proposed Mechanism of Action: Kinase Inhibition

It is hypothesized that substituted dichlorophenoxy benzene diamines could function as ATP-competitive kinase inhibitors. The core structure can occupy the ATP-binding pocket of the kinase, with the dichlorophenoxy and substituted aniline moieties forming key interactions with the enzyme. The diamine functionality could form hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Caption: Proposed mechanism of kinase inhibition by substituted dichlorophenoxy benzene diamines.

Experimental Evaluation of Anticancer Activity

A tiered approach is recommended for evaluating the anticancer potential of newly synthesized compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

To confirm the proposed mechanism of action, direct enzymatic assays should be performed.

Protocol: In Vitro Kinase Assay (General)

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare a dilution series of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the recombinant kinase, the kinase substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for substituted dichlorophenoxy benzene diamines is not yet widely available, we can infer potential trends from related phenoxyaniline derivatives.[1]

| Feature | Observation on Related Compounds | Hypothesized Impact on Target Scaffold |

| Substituents on the Aniline Ring | Electron-withdrawing or -donating groups can modulate potency. | Substitution patterns will likely influence binding affinity and selectivity for different kinases. |

| Position of the Diamine | The relative positions of the amino groups are critical for activity in other diamine-based drugs. | Altering the positions of the amino groups on the benzene ring will likely impact the geometry of kinase binding. |

| Nature of the Diamine Substituents | Alkylation or acylation of the amino groups can affect solubility and cell permeability. | Modifications to the diamine functionality can be used to optimize pharmacokinetic properties. |

Potential Application II: Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Cationic compounds, including certain diamines, have shown promise as antimicrobial agents due to their ability to interact with and disrupt bacterial membranes.

Proposed Mechanism of Action: Bacterial Membrane Disruption

The positively charged nature of protonated diamines at physiological pH can lead to an electrostatic attraction to the negatively charged components of bacterial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). This interaction can lead to membrane depolarization and increased permeability, ultimately causing cell death.[6][8][9]

Caption: Proposed mechanism of bacterial membrane disruption.

Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[1][9][10][11][12]

Protocol: Broth Microdilution Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or turbidity meter

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the appropriate concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay uses a voltage-sensitive dye to assess the ability of a compound to disrupt the bacterial membrane potential.[13][14][15][16][17]

Protocol: Membrane Depolarization Assay

Materials:

-

Bacterial suspension

-

Voltage-sensitive dye (e.g., DiSC₃(5))

-

Buffer (e.g., HEPES buffer with glucose)

-

Test compounds

-

Fluorimeter or fluorescence plate reader

Procedure:

-

Harvest and wash bacterial cells, then resuspend them in the appropriate buffer.

-

Add the voltage-sensitive dye to the bacterial suspension and allow it to incorporate into the bacterial membranes until a stable baseline fluorescence is achieved.

-

Add the test compound to the bacterial suspension.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Include positive (e.g., a known membrane-depolarizing agent) and negative (vehicle) controls.

Conclusion and Future Directions

The substituted dichlorophenoxy benzene diamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the compelling rationale for their potential anticancer and antimicrobial activities, makes them an attractive area for further investigation. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these promising molecules.

Future research should focus on the synthesis of a diverse library of substituted dichlorophenoxy benzene diamines to establish clear structure-activity relationships. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways affected by these compounds. Ultimately, a systematic and rigorous approach to the investigation of this chemical class holds the potential to yield novel drug candidates for the treatment of cancer and infectious diseases.

References

- Mishra, A., & Ghosh, A. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 13(4), 1961-1966.

- BenchChem. (2025).

- Arya, R., & Princy, S. A. (2017). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1746.

- Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

- Riss, T. L., et al. (2016). MTT Assay Protocol for Cell Viability and Proliferation.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Research Journal of Pharmacy and Technology. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(12), 5641-5646.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

- Epand, R. M., et al. (2010). Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins. Antimicrobial Agents and Chemotherapy, 54(9), 3708–3715.

- PubMed. (2023).

- PubMed. (2025).

- Google Patents. (2009). A process for the preparation of 5-chloro-2-(2,4-dichlorophenoxy) aniline.

- MDPI. (2019). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Antibiotics, 8(4), 200.

- te Winkel, J. D., et al. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cellular and Infection Microbiology, 6, 29.

- ResearchGate. (n.d.).

- ResearchGate. (2016). (PDF)

- BenchChem. (2025). Application Notes and Protocols for Cdk7-IN-7 Kinase Assay.

- BenchChem. (2025). A Technical Guide to 5-Chloro-2-(propan-2-yl)

- ResearchGate. (2025). (PDF) Bioassays for Anticancer Activities.

- PubMed Central. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.

- ChemicalBook. (n.d.).

- Stenutz. (n.d.). 5-chloro-2-(2,4-dichlorophenoxy)aniline.

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 3. 5-chloro-2-(2,4-dichlorophenoxy)aniline [stenutz.eu]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of Substituted Benzene-1,2-diamines: A Technical Guide to the Biological Activity of 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in Underexplored Chemical Space

The landscape of medicinal chemistry is one of perpetual exploration, seeking novel molecular scaffolds that can address unmet medical needs. The substituted benzene-1,2-diamine framework serves as a versatile launching point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide focuses on the prospective biological activities of derivatives originating from a specific, yet underexplored, starting material: 4-Chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine .

While dedicated research on the biological activities of compounds directly derived from this compound is not extensively documented in publicly accessible literature, the structural alerts embedded within this molecule provide a strong rationale for investigating its potential in several key therapeutic areas. The presence of a chlorinated diamine ring and a dichlorophenoxy moiety suggests that its derivatives could exhibit potent anticancer and antimicrobial properties. This guide will, therefore, extrapolate from the established biological profiles of closely related chemical classes to provide a comprehensive technical overview of the probable and promising activities of its derivatives. We will delve into the synthesis of analogous compounds, their mechanisms of action, and the experimental protocols required to validate their efficacy.

I. The Synthetic Gateway: From Diamine to Bioactive Heterocycles

The strategic importance of this compound lies in its two adjacent amino groups, which are prime nucleophiles for cyclization reactions. This diamine is a precursor for the synthesis of a variety of heterocyclic systems, each with its own characteristic biological activity profile.

A generalized synthetic workflow for the derivatization of this diamine is presented below:

Caption: Generalized synthetic routes from the core diamine.

The choice of reactant to condense with the diamine dictates the resulting heterocyclic scaffold. For instance, multi-component reactions with 1,3-diketones and aromatic aldehydes can yield benzodiazepine derivatives, which have been explored for their anxiolytic and other CNS activities. Condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a scaffold renowned for a wide spectrum of biological activities.

II. Anticipated Biological Frontier I: Anticancer Activity

The halogenated phenyl and phenoxy groups in the target molecule are common features in many potent anticancer agents. These groups can enhance binding to biological targets through hydrophobic and halogen bonding interactions. It is therefore highly probable that derivatives of this compound will exhibit significant antiproliferative effects.

A. Probable Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for similarly structured compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Specifically, the pyrimido[4,5-b]indole-2,4-diamine scaffold, which can be synthesized from related diamines, has been shown to produce potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.

The hypothetical binding mode of a derivative within a kinase active site is depicted below:

Caption: Putative binding mode of a derivative in a kinase active site.

B. Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the kinase inhibitory potential of newly synthesized derivatives, a robust in vitro assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase (e.g., VEGFR-2).

Methodology:

-

Reagents and Materials:

-